molecular formula C16H13ClFN3OS B6584220 N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251602-41-1

N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No. B6584220
CAS RN: 1251602-41-1
M. Wt: 349.8 g/mol
InChI Key: RWGAJZWHPZTWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .


Synthesis Analysis

The synthesis of this compound involves a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol . This process is known as the Hantzsch thiazole synthesis, a preferred reaction for synthesizing thiazole and its derivatives .


Molecular Structure Analysis

The formation of the compound was confirmed by its spectral data. The IR spectrum of the compound showed a prominent band at 3130 cm−1 due to N-H stretching .


Chemical Reactions Analysis

The compound is synthesized via a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol . This reaction is part of the Hantzsch thiazole synthesis, a preferred method for synthesizing thiazole and its derivatives .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of F3406-3495 is currently under investigation. It is known that many compounds with similar structures have been found to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .

Mode of Action

The exact mode of action of F3406-3495 is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of cells, leading to the observed effects .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetic properties of F3406-3495, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .

Result of Action

It is believed to cause changes in cellular processes, potentially leading to the observed effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of F3406-3495. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c1-10-14(23-16(20-10)21-6-2-3-7-21)15(22)19-9-11-4-5-13(18)12(17)8-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGAJZWHPZTWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.